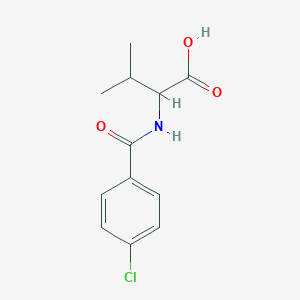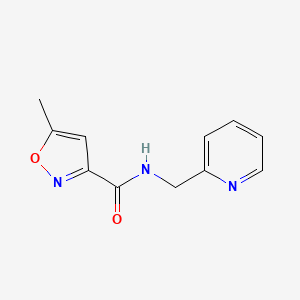
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Overview
Description
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor and has been studied for its ability to target specific proteins and enzymes in the body. In
Mechanism Of Action
The mechanism of action of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its ability to inhibit specific proteins and enzymes in the body. This compound has been shown to target the activity of the protein kinase B (PKB) and the mammalian target of rapamycin (mTOR). By inhibiting these proteins, 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide can disrupt cellular signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide have been studied extensively in vitro and in vivo. This compound has been shown to inhibit cell growth and proliferation in various cancer cell lines. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. In animal studies, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide in lab experiments is its ability to target specific proteins and enzymes in the body. This allows for the study of specific signaling pathways and their role in disease progression. However, one limitation of using this compound is its potential toxicity. In high concentrations, this compound can be toxic to cells and may interfere with the results of experiments.
Future Directions
There are several future directions for the study of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide. One potential direction is the development of more potent and selective inhibitors of PKB and mTOR. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the use of this compound in clinical trials for the treatment of cancer, autoimmune disorders, and neurological disorders should be explored further.
Conclusion:
In conclusion, 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various diseases. Its ability to target specific proteins and enzymes in the body makes it a promising candidate for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Scientific Research Applications
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have inhibitory effects on specific proteins and enzymes in the body, making it a promising candidate for the treatment of various diseases. Some of the diseases that have been studied include cancer, autoimmune disorders, and neurological disorders.
properties
IUPAC Name |
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGWHBLKMBORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388027 | |
| Record name | 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
CAS RN |
830343-83-4 | |
| Record name | 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



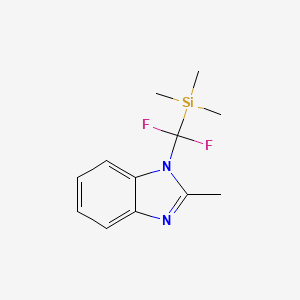
![1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole](/img/structure/B1620796.png)
![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)

![5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole](/img/structure/B1620801.png)

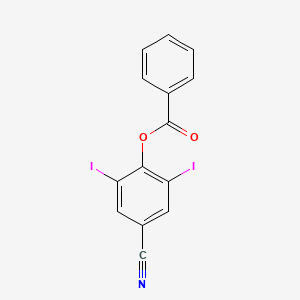

![{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol](/img/structure/B1620806.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1620807.png)
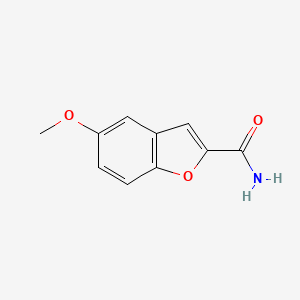
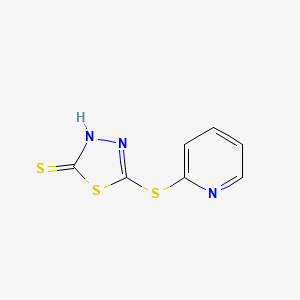
![benzyl N-[1-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate](/img/structure/B1620812.png)
